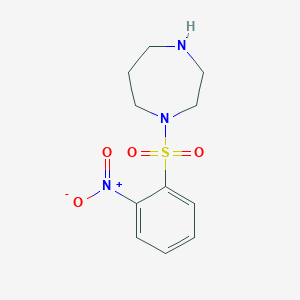

1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c15-14(16)10-4-1-2-5-11(10)19(17,18)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDLQKCVPSPMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588552 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954261-97-3 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of the 2 Nitrophenylsulfonyl Moiety and Diazepane Core

The 2-Nitrophenylsulfonyl (o-Nosyl) Group as a Protecting Group

The 2-nitrophenylsulfonyl group, commonly abbreviated as "nosyl" or "Ns," is a widely used protecting group for primary and secondary amines in modern organic synthesis. researchgate.netnih.gov Its utility stems from its straightforward installation, stability under various reaction conditions, and, most importantly, its selective and mild removal. nih.gov

The o-nosyl group effectively protects the nitrogen atom of the diazepane ring at the N1 position by converting it into a sulfonamide. This transformation is typically achieved by reacting 1,4-diazepane with 2-nitrobenzenesulfonyl chloride in the presence of a base. chemimpex.comresearchgate.netsigmaaldrich.com The protective nature of the o-nosyl group is attributed to the strong electron-withdrawing effects of both the sulfonyl group and the ortho-nitro group on the phenyl ring. These effects decrease the electron density on the sulfonamide nitrogen, rendering it significantly less nucleophilic and basic compared to the parent amine. Consequently, the nosyl-protected nitrogen does not readily participate in many common reactions, such as alkylation, acylation, or protonation, under conditions that would affect a free amine. This allows for selective chemical manipulation of other parts of the molecule, such as the unprotected N4-nitrogen of the diazepane ring. Furthermore, nitrobenzenesulfonamides are known to be acidic enough to undergo alkylation under specific conditions, such as the Mitsunobu reaction. chem-station.com

A key advantage of the o-nosyl group is its facile cleavage under mild conditions that are orthogonal to many other protecting groups like Boc and Cbz. thieme-connect.de The most common method for deprotection involves nucleophilic aromatic substitution (SNAr) at the nitro-activated aromatic ring. chem-station.comthieme-connect.de

The reaction is typically carried out using a thiol, such as thiophenol, in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). researchgate.netchem-station.comthieme-connect.de The base deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the carbon atom bearing the sulfonyl group on the electron-deficient nitroaromatic ring, forming a transient Meisenheimer complex. chem-station.com This intermediate subsequently collapses, leading to the elimination of sulfur dioxide and the release of the free amine, along with the formation of an aryl sulfide (B99878) byproduct. chem-station.comthieme-connect.de

Studies have explored various conditions to optimize this deprotection. The use of cesium carbonate has been shown to give better results than stronger bases like sodium hydride (NaH) in certain systems. thieme-connect.de The reaction can be performed at room temperature or accelerated by heating or microwave irradiation, which can reduce reaction times from hours to minutes. thieme-connect.deresearchgate.net

Table 1: Selected Conditions for o-Nosyl Group Deprotection

| Reagent System | Solvent | Conditions | Observations | Reference |

|---|---|---|---|---|

| Thiophenol, Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (CH₃CN) or DMF | Room Temperature to 50 °C | Standard, effective method for secondary amines. chem-station.comresearchgate.net | chem-station.comresearchgate.net |

| Thiophenol, Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (B95107) (THF) or DMF | Room Temperature, 8-24 h | High yields, Cs₂CO₃ can be superior to other bases. thieme-connect.de | thieme-connect.de |

| Polymer-supported Thiophenol, Cs₂CO₃ | THF or DMF | Microwave, 80-120 °C, 6 min | Rapid deprotection with simplified purification via filtration. thieme-connect.deresearchgate.net | thieme-connect.deresearchgate.net |

| Mercaptoacetic acid, DBU | Acetonitrile (CH₃CN) | Room Temperature | Alternative thiol source. |

Functionalization and Derivatization of the Diazepane Ring

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. nih.govresearchgate.net In 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane, the presence of one protected and one free nitrogen atom allows for controlled functionalization of the diazepane core.

Regioselectivity is inherently controlled in this compound. The N1-nitrogen is part of a low-reactivity sulfonamide, while the N4-nitrogen is a standard secondary amine. Therefore, electrophilic reagents will overwhelmingly react at the N4-position. This allows for the regioselective introduction of a wide variety of substituents at this site. nih.gov

Stereoselective functionalizations become relevant when a chiral center is present on the diazepane ring or when a new one is created during a reaction. Syntheses starting from enantiomerically pure amino acids can produce chiral 1,4-diazepanes. researchgate.net Subsequent reactions can be designed to proceed with high diastereoselectivity, influenced by the existing stereocenter(s) and the reaction conditions, such as the choice of catalyst or reagents. acs.org For instance, palladium-catalyzed reactions have been used to achieve stereoselective transformations on related heterocyclic scaffolds. mdpi.com

The primary sites for reaction on the this compound molecule are the nitrogen centers, particularly the free secondary amine at the N4-position. This amine can readily undergo a variety of classical amine transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce alkyl groups at the N4-position. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond between the N4-nitrogen and an aryl halide. mdpi.comfigshare.com

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N4-amide derivatives.

Reactions at the carbon centers of the diazepane ring are less common but can be achieved through modern synthetic methods. C-H activation, often directed by a coordinating group and catalyzed by a transition metal like palladium, can enable the functionalization of specific C-H bonds, for example, by halogenation. nih.gov In some cases, ring formation reactions involving the carbon backbone of the diazepane itself have been observed as side reactions in peptide synthesis. nih.gov

Table 2: Potential Reactions at the N4-Position of the Diazepane Core

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N4-Alkyl-N1-nosyl-1,4-diazepane |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | N4-Alkyl-N1-nosyl-1,4-diazepane |

| N-Arylation | Aryl halide (Ar-X), Pd-catalyst, Ligand, Base | N4-Aryl-N1-nosyl-1,4-diazepane |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | N4-Acyl-N1-nosyl-1,4-diazepane |

Transformations Involving the Sulfonamide Linkage

The sulfonamide functional group is exceptionally stable and is often considered an amide bioisostere in drug design due to similar geometry and improved hydrolytic stability. acs.org While the primary transformation of the sulfonamide in this compound is its cleavage during deprotection, recent advances have shown that the sulfonamide linkage itself can be a handle for further functionalization.

Late-stage functionalization strategies aim to modify the sulfonamide group in complex molecules. nih.gov One approach involves converting the sulfonamide into an N-sulfonylimine, which can then react with various nucleophiles. nih.gov Another strategy utilizes photocatalysis to generate sulfonyl radical intermediates from sulfonamides, which can then be coupled with alkene fragments. nih.gov Furthermore, nickel-catalyzed cross-coupling reactions have been developed for the direct formation of C-N bonds, allowing for the sulfonamidation of aryl and heteroaryl halides, a transformation that can be challenging due to the lower nucleophilicity of sulfonamides compared to amines. princeton.edu These modern methods open up possibilities for modifying the N1-position of the diazepane ring without first removing the nosyl group, treating the sulfonamide not just as a protective shield but as a reactive handle for diversification. acs.orgnih.govprinceton.edu

Advanced Spectroscopic and Computational Investigations of 1 2 Nitrophenyl Sulfonyl 1,4 Diazepane and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into the structural and electronic characteristics of molecules. These computational methods allow for the detailed examination of properties that can be difficult or impossible to determine experimentally. For compounds like 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane and its analogues, these techniques are crucial for understanding their stability, reactivity, and potential interactions. By modeling the molecule at an electronic level, researchers can predict its behavior and guide further experimental work.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for studying the reactivity and selectivity of complex organic molecules. researchgate.net For sulfonamide derivatives, DFT calculations, often employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are utilized to determine optimized molecular geometries and various electronic parameters. nanobioletters.commdpi.com

The application of DFT allows for a comprehensive analysis of the molecule's fundamental properties. For instance, in studies of similar piperidine (B6355638) derivatives containing a nitrophenyl sulfonyl group, DFT was used to obtain the optimized structure and analyze its electronic characteristics. nanobioletters.com The presence of electron-withdrawing groups like the nitro group (NO2) significantly influences the electronic distribution across the molecule. nanobioletters.com Theoretical studies on related benzodiazepine (B76468) and imidazoquinoline derivatives have also successfully used DFT at the B3LYP/6-31G(d,p) level to analyze relationships between electronic structure and biological affinity, demonstrating the method's predictive power. researchgate.net These computational approaches provide a foundational understanding of the molecule's ground-state properties, which is essential for all subsequent analyses.

Geometry optimization is a computational process aimed at finding the arrangement of atoms that corresponds to the minimum energy, representing the most stable conformation of a molecule. researchgate.net For cyclic systems like the 1,4-diazepane ring, conformational analysis is particularly important as the ring can adopt several low-energy conformations. Studies on N,N-disubstituted-1,4-diazepane analogues have revealed that these molecules can exist in unexpected low-energy states, such as a twist-boat conformation, which may be stabilized by intramolecular interactions. nih.gov

For this compound, the diazepine (B8756704) ring is expected to adopt a stable chair conformation to minimize steric hindrance and torsional strain. nanobioletters.com The optimization process, typically performed using methods like DFT or Hartree-Fock (HF) ab initio calculations, provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net These parameters are crucial for building an accurate three-dimensional model of the molecule.

Table 1: Predicted Geometrical Parameters for this compound The following data is illustrative, based on typical values for similar sulfonamide and diazepane structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (diazepane) | 1.46 Å |

| C-C (diazepane) | 1.54 Å | |

| S-N (sulfonamide) | 1.65 Å | |

| S=O (sulfonyl) | 1.45 Å | |

| C-S (aryl-sulfonyl) | 1.78 Å | |

| C-N (nitro group) | 1.48 Å | |

| Bond Angles | C-N-C (diazepane) | 114° |

| N-S-N (sulfonamide) | 108° | |

| O=S=O (sulfonyl) | 120° | |

| C-S-N (sulfonamide) | 107° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. In studies of thiazole-sulfonamide derivatives, the HOMO-LUMO gap was calculated to be around 7.9 eV, while a piperidine analogue with a nitrophenyl sulfonyl group showed a gap of 4.2140 eV. nanobioletters.commdpi.com For this compound, the HOMO is expected to be localized primarily on the diazepine ring and the sulfonyl group, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl ring.

Table 2: Predicted FMO Properties for this compound The following data is illustrative and based on values reported for analogous compounds. nanobioletters.commdpi.com

| Parameter | Predicted Energy (eV) | Description |

| E(HOMO) | -8.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | -3.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.20 | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. scholarsresearchlibrary.com It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. chemrxiv.org The MEP surface is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of most positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). scholarsresearchlibrary.com

For this compound, the MEP map is expected to show significant negative potential (red/yellow) around the oxygen atoms of the nitro and sulfonyl groups, due to their high electronegativity and lone pairs of electrons. chemrxiv.org These sites are the most likely to interact with electrophiles. Conversely, the hydrogen atoms attached to the diazepine ring and the aromatic ring are expected to be in regions of positive potential (blue), making them susceptible to nucleophilic attack. To quantify the charge distribution, Mulliken population analysis can be performed, which calculates the partial atomic charges on each atom within the molecule. bhu.ac.in

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound The following data is illustrative and based on general principles of charge distribution in similar functional groups. bhu.ac.in

| Atom | Predicted Mulliken Charge (a.u.) |

| S (sulfonyl) | +1.35 |

| O (sulfonyl) | -0.70 |

| N (nitro) | +0.95 |

| O (nitro) | -0.55 |

| N (diazepane, sulfonamide-bound) | -0.85 |

| H (on diazepine N-H) | +0.45 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are key factors in determining molecular stability. researchgate.netscholarsresearchlibrary.com The analysis involves studying the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Predicted NBO Analysis - Significant Donor-Acceptor Interactions The following data is illustrative, representing typical hyperconjugative interactions in sulfonamides. researchgate.net

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP (O) on Sulfonyl | σ* (N-S) | 5.8 |

| LP (N) on Diazepine | σ* (S-C) | 4.2 |

| LP (O) on Nitro | π* (C-C) of Phenyl Ring | 15.5 |

| π (C-C) of Phenyl Ring | π* (N-O) of Nitro Group | 20.1 |

Fukui function analysis is a powerful tool derived from DFT that helps to identify the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. This allows for the prediction of sites susceptible to nucleophilic attack (where the molecule accepts an electron), electrophilic attack (where it donates an electron), and radical attack. imist.ma

The condensed Fukui functions are calculated for each atomic site. A higher value of the Fukui function for nucleophilic attack (f+) indicates a greater reactivity towards a nucleophile, while a higher value for electrophilic attack (f-) suggests reactivity towards an electrophile. imist.ma For this compound, the atoms within the electron-withdrawing nitro and sulfonyl groups are expected to be the primary sites for nucleophilic attack. Conversely, the nitrogen atoms of the diazepine ring are likely to be the most susceptible to electrophilic attack.

Table 5: Predicted Condensed Fukui Functions for Selected Atoms The following data is illustrative and based on reactivity patterns of similar compounds. researchgate.netimist.ma

| Atom | Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C (nitro-bearing) | Phenyl Ring | 0.12 | 0.03 |

| S | Sulfonyl Group | 0.15 | 0.02 |

| O | Sulfonyl Group | 0.09 | 0.08 |

| N | Diazepine Ring (NH) | 0.04 | 0.14 |

| O | Nitro Group | 0.11 | 0.07 |

Topological Parameters from Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis

Theoretical studies on various sulfonamide derivatives have utilized the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis to elucidate the nature and strength of intramolecular and intermolecular interactions that govern their molecular conformation and crystal packing. These analyses are crucial for understanding how molecules recognize and interact with their environment. researchgate.net

QTAIM analysis characterizes chemical bonds and noncovalent interactions based on the topology of the electron density. For sulfonamide-containing molecules, this analysis typically reveals bond critical points (BCPs) for not only covalent bonds but also for weaker non-covalent interactions such as hydrogen bonds (e.g., N-H···O, C-H···O), π-π stacking, and other van der Waals forces. researchgate.netnih.gov The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these critical points provide quantitative information about the strength and nature of these interactions. In related sulfonamides, interactions are generally classified as non-covalent when their ρ(r) values are below 0.10 atomic units and their Laplacian values are positive. researchgate.net

NCI analysis, particularly through the use of Reduced Density Gradient (RDG) plots, allows for the visualization of noncovalent interactions in real space. researchgate.netnih.gov These plots distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. For analogous sulfonamide structures, NCI analysis has been instrumental in identifying key intramolecular hydrogen bonds and other weak interactions that stabilize specific conformations. researchgate.netrsc.org For this compound, it is anticipated that intramolecular hydrogen bonds could exist between the sulfonyl oxygens and protons on the diazepine ring, or between the nitro group and adjacent aromatic protons, which would be identifiable through these computational methods. The table below summarizes typical topological parameters for non-covalent interactions found in related sulfonamide structures.

Table 1: Representative QTAIM Parameters for Non-Covalent Interactions in Sulfonamide Analogues

| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) |

|---|---|---|

| N-H···O | 0.015 - 0.040 | 0.050 - 0.140 |

| C-H···O | 0.005 - 0.025 | 0.020 - 0.090 |

| C-H···π | 0.004 - 0.010 | 0.015 - 0.030 |

Data compiled from computational studies on analogous sulfonamide compounds.

Theoretical Spectroscopic Characterization

Theoretical vibrational spectra for this compound can be predicted using Density Functional Theory (DFT) calculations. By analyzing related nitrophenyl sulfonamides and diazepine derivatives, the characteristic vibrational modes can be assigned with a reasonable degree of confidence. nih.govmdpi.comresearchgate.netniscpr.res.inresearchgate.net

The (2-Nitrophenyl)sulfonyl moiety is expected to produce several characteristic bands:

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are typically strong in the infrared (IR) spectrum and appear in the regions of 1510-1550 cm⁻¹ and 1310-1350 cm⁻¹, respectively. niscpr.res.in

SO₂ Vibrations: The sulfonyl group gives rise to strong asymmetric and symmetric stretching bands, generally found near 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. ripublication.com

Aromatic C-H and C=C Vibrations: The C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹. nih.gov The aromatic C=C stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

The 1,4-diazepane ring is characterized by:

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene (B1212753) groups in the diazepine ring are predicted to occur in the 2800-3000 cm⁻¹ range. mdpi.com

N-H Stretching: A secondary amine N-H stretching vibration would be expected in the 3200-3400 cm⁻¹ region, though this is absent in the N-sulfonylated structure.

Ring Vibrations: The twisting, wagging, and scissoring modes of the CH₂ groups, along with C-N stretching vibrations, will contribute to a complex fingerprint region below 1500 cm⁻¹. mdpi.com

The table below provides a summary of predicted band assignments for the title compound based on computational studies of its constituent functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber Range (cm⁻¹) | Predicted Assignment | Moiety |

|---|---|---|

| 3000 - 3100 | C-H stretching | Aromatic (Nitrophenyl) |

| 2800 - 3000 | C-H stretching | Aliphatic (Diazepane) |

| 1510 - 1550 | NO₂ asymmetric stretching | Nitrophenyl |

| 1400 - 1600 | C=C stretching | Aromatic (Nitrophenyl) |

| 1330 - 1370 | SO₂ asymmetric stretching | Sulfonyl |

| 1310 - 1350 | NO₂ symmetric stretching | Nitrophenyl |

| 1150 - 1180 | SO₂ symmetric stretching | Sulfonyl |

| 900 - 1200 | C-N stretching | Diazepane, Sulfonyl |

Assignments are based on theoretical data from analogous compounds. nih.govniscpr.res.inresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra and analyzing the underlying electronic transitions. mdpi.comnih.gov For a molecule like this compound, the electronic spectrum is expected to be dominated by transitions involving the nitrophenylsulfonyl chromophore.

Simulations on related nitroaromatic sulfonamides suggest that the principal absorption bands arise from π → π* and n → π* transitions. rsc.org

π → π Transitions:* These are typically high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For nitrophenyl derivatives, these transitions are often associated with intramolecular charge transfer (ICT) from the benzene ring to the electron-withdrawing nitro and sulfonyl groups.

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and sulfonyl groups, or the nitrogen of the diazepine) to a π* antibonding orbital of the aromatic ring. These transitions are often observed as shoulders on the main absorption bands.

The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the phenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the electron-deficient nitro- and sulfonyl-substituted ring, facilitating a HOMO-LUMO transition with significant charge-transfer character. rsc.org The solvent environment can also influence the position of the absorption maxima (solvatochromism), a phenomenon that can be modeled using computational methods like the Polarizable Continuum Model (PCM). nih.gov

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |

|---|---|---|---|

| π → π* | HOMO → LUMO | 250 - 350 nm | High intensity, Intramolecular Charge Transfer (ICT) |

Predictions based on TD-DFT studies of analogous nitroaromatic sulfonamides. rsc.org

X-ray Crystallographic Analysis of Related Sulfonamide-Diazepane Structures

In the solid state, the conformation of the flexible seven-membered diazepine ring is of particular interest. In related 1,4-diazepine structures, the ring often adopts a twisted-boat or chair-like conformation to minimize steric strain. researchgate.net The geometry around the sulfonamide nitrogen atom is typically trigonal planar or slightly pyramidal.

Intermolecular interactions play a defining role in the crystal packing of sulfonamides. Hydrogen bonds, particularly of the C-H···O type involving the sulfonyl oxygen atoms as acceptors, are commonly observed and often lead to the formation of supramolecular assemblies like chains or sheets. eurjchem.com In addition, π-π stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal lattice. The presence of the nitro group in the target compound could also introduce additional N···O or C-H···O interactions. These structural features are fundamental to understanding the solid-state properties of the compound.

Structure Property Relationship Spr Studies and Molecular Design Principles for 1,4 Diazepane Derivatives

Impact of the 2-Nitrophenylsulfonyl Group on Molecular Conformation and Electronic Distribution within the Scaffold

The introduction of a 2-nitrophenylsulfonyl group at the N-1 position of the 1,4-diazepane ring profoundly influences the molecule's conformational and electronic landscape. This substituent combines the steric demands of a substituted aromatic ring with the potent electronic effects of both the sulfonyl and nitro moieties.

Molecular Conformation:

The seven-membered 1,4-diazepane ring is inherently flexible, capable of existing in multiple conformations such as chair, boat, and twist-boat forms. The attachment of the bulky 2-nitrophenylsulfonyl group significantly impacts this conformational equilibrium. Studies on analogous N-substituted diazepines have shown that large N-substituents can dictate the preferred ring conformation to minimize steric hindrance. nih.gov For instance, N,N-disubstituted-1,4-diazepanes have been observed to adopt a low-energy twist-boat conformation characterized by an intramolecular π-stacking interaction. nih.gov

In the case of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane, the steric bulk of the ortho-substituted phenylsulfonyl group is expected to favor conformations that orient this group away from the rest of the ring. Molecular modeling studies on the related compound 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine revealed a higher number of minimum energy conformations (five chairs and eleven twisted boats) compared to its para-substituted counterpart. mdpi.comsemanticscholar.org This was attributed to the different possible orientations of the unsymmetrical ortho-nitrophenyl substituent. mdpi.comsemanticscholar.org A similar effect would be anticipated for the 2-nitrophenylsulfonyl group on the 1,4-diazepane scaffold, leading to a complex conformational landscape.

Electronic Distribution:

The 2-nitrophenylsulfonyl group is a strong electron-withdrawing group. This property arises from the inductive effects of the electronegative oxygen and nitrogen atoms and the mesomeric effect of the nitro group. Consequently, the electron density on the N-1 nitrogen atom of the diazepane ring is significantly reduced. This has several implications:

Basicity: The N-1 nitrogen becomes essentially non-basic due to the delocalization of its lone pair of electrons towards the strongly electrophilic sulfonyl group. The N-4 nitrogen, however, retains its basic character.

Bond Characteristics: The reduced electron density on N-1 can affect the adjacent bond lengths and angles. Computational studies on 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine indicated an absence of conjugation between the N-1 lone pair and the o-nitrophenyl ring, suggesting that the steric hindrance from the ortho-nitro group forces the phenyl ring out of planarity with the nitrogen's lone pair orbital. mdpi.com This twisting would also be expected in this compound, limiting electronic communication between the aromatic ring and the diazepine (B8756704) nitrogen.

Reactivity: The deactivation of the N-1 nitrogen makes it less nucleophilic, directing any N-alkylation or acylation reactions to the N-4 position.

The electronic properties of the 2-nitrophenylsulfonyl group are summarized in the table below.

| Property | Influence of the 2-Nitrophenylsulfonyl Group |

| Inductive Effect | Strongly electron-withdrawing (-I) |

| Mesomeric Effect | Strongly electron-withdrawing (-M) |

| N-1 Basicity | Significantly reduced |

| N-4 Basicity | Retained |

Influence of Substitution Patterns on the 1,4-Diazepane Ring on Overall Molecular Characteristics

Substitutions at the N-4 position are particularly common in the design of new 1,4-diazepane derivatives. By introducing various alkyl or aryl groups at this position, researchers can modulate the molecule's interaction with specific biological targets. For instance, in the development of sigma receptor (σR) ligands, a series of N-4 substituted diazepanes were synthesized. nih.gov The introduction of a 2,4-dimethylbenzyl group at N-4, alongside different aroyl groups at N-1, led to compounds with high affinity for σ1 receptors. nih.gov

The table below summarizes the effects of different substitution patterns on the molecular properties of 1,4-diazepane and related 1,4-benzodiazepine (B1214927) derivatives, as reported in various studies. nih.govchemisgroup.usresearchgate.net

| Substitution Position | Substituent Type | Observed Impact on Molecular Characteristics |

| N-1 | Aroyl groups (e.g., Benzofuran, Quinoline) | Modulates receptor affinity and selectivity. nih.gov |

| N-4 | Alkyl groups (e.g., Benzyl) | Can enhance receptor binding affinity. nih.gov |

| C-3 | Hydroxyl group (-OH) | Increases polarity and facilitates faster elimination without loss of potency. researchgate.netyoutube.com |

| C-3 | Alkyl groups (e.g., Methyl, Ethyl) | Generally decreases activity. youtube.com |

| C-5 (on benzodiazepine) | Phenyl group | Considered optimal for activity in many benzodiazepine-based drugs. researchgate.net |

| C-5 Phenyl Ring | Ortho-substituents (e.g., Cl, F) | Increases activity due to electron-withdrawing effects. researchgate.net |

| C-5 Phenyl Ring | Para-substituents | Generally unfavorable and lessens activity. youtube.com |

The nature of the substituents also influences the solid-state packing and intermolecular interactions. Studies on benzo[b] nih.govrsc.orgdiazepine derivatives have shown that changing substituents at positions 2 and 4 of the diazepine ring alters the formation of supramolecular synthons, leading to different crystal packing arrangements through C-H···N, C-H···π, and π-π stacking interactions. researchgate.net

Principles of Chemical Design for Novel 1,4-Diazepane Scaffolds

The design of novel chemical entities based on the 1,4-diazepane scaffold is guided by several key principles aimed at systematically exploring chemical space to identify molecules with desired properties.

Privileged Scaffold Approach : The 1,4-diazepane ring is considered a "privileged structure" because its derivatives have been shown to bind to a multitude of diverse biological targets. nih.gov This principle guides chemists to use the diazepine core as a central framework upon which various functional groups can be appended. The unique geometry of the seven-membered ring allows it to serve as a rigid framework for adding functionalities that can selectively interact with amino acid residues in a target protein, thereby improving both affinity and selectivity. nih.gov

Molecular Scaffolding and Diversification : The diazepine ring acts as a three-dimensional scaffold to orient substituents in well-defined spatial vectors. Chemical design often involves creating libraries of compounds with diversity at key positions (points of diversity). For instance, in the synthesis of novel sigma receptor ligands, two subseries of compounds were created by varying the substituents at both the N-1 and N-4 positions of the diazepine ring. nih.gov

Multicomponent Reactions (MCRs) for Library Synthesis : To efficiently generate large and diverse libraries of 1,4-diazepane derivatives, multicomponent reactions are increasingly employed. The Ugi four-component reaction (Ugi-4CR), for example, allows for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govrsc.org By using bifunctional starting materials in an Ugi reaction followed by an intramolecular cyclization step (a strategy known as Ugi-deprotection-cyclization or UDC), diverse 1,4-benzodiazepine scaffolds with multiple points of diversity can be synthesized efficiently. nih.govrsc.org This approach accelerates the drug discovery process by providing rapid access to a wide range of novel structures for biological screening. researchgate.net

Conformational Constraint and Mimicry : Another design principle involves constraining the flexible diazepine ring to lock it into a specific, biologically active conformation. This can be achieved by introducing macrocycles or fusing additional rings to the diazepine core. nih.govnih.gov By synthesizing rigid analogs, chemists can probe the bioactive conformation required for interaction with a target receptor and potentially increase binding affinity and selectivity. This approach was successfully used in the design of potent orexin (B13118510) receptor antagonists. nih.gov

By applying these principles, chemists can rationally design and synthesize novel 1,4-diazepane derivatives, systematically exploring structure-property relationships to develop new chemical probes and therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 1,4-diazepane with 2-nitrophenylsulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Optimization involves Design of Experiments (DoE) to evaluate variables like temperature, stoichiometry, and reaction time. For example, a 2³ factorial design can identify critical parameters affecting yield . Post-synthesis purification employs column chromatography (silica gel, gradient elution) or recrystallization. Purity is confirmed by HPLC (>95%) and NMR (¹H/¹³C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques :

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regioselective sulfonylation and absence of unreacted diazepane.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- HPLC with UV detection (λ = 254 nm) to assess purity.

- FT-IR to validate sulfonyl group presence (asymmetric S=O stretching ~1350 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., Gaussian-based IR simulations) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials under inert atmosphere (argon or nitrogen) at −20°C to prevent photodegradation (nitro groups are light-sensitive) and hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products .

Q. What preliminary biological screening strategies are suitable for this compound?

- Methodological Answer : Begin with in silico target prediction (e.g., SwissTargetPrediction) to identify potential neurotransmitter receptors or enzymes. Follow with in vitro assays :

- Radioligand binding assays (e.g., GABAₐ receptor subtypes).

- Enzyme inhibition studies (e.g., phosphodiesterases) using fluorescence-based kits.

- Cytotoxicity profiling (MTT assay on HEK-293 or SH-SY5Y cells) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and functional analysis of this compound?

- Methodological Answer :

- Reaction pathway optimization : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .

- Molecular dynamics simulations (e.g., GROMACS) to study sulfonyl group interactions in solvent environments.

- Machine learning (e.g., RDKit or DeepChem) to predict reactivity under novel conditions .

Q. How should researchers address contradictions between experimental data and theoretical predictions (e.g., unexpected reactivity)?

- Methodological Answer : Apply iterative hypothesis testing :

- Re-examine computational models for overlooked variables (e.g., solvent effects, steric hindrance).

- Perform control experiments (e.g., isotopic labeling or kinetic isotope effects) to validate mechanistic assumptions.

- Use multivariate analysis (PCA or PLS regression) to reconcile discrepancies between predicted and observed outcomes .

Q. What advanced strategies exist to study the compound’s reactivity under extreme conditions (e.g., high temperature/pH)?

- Methodological Answer :

- High-throughput screening : Use a robotic liquid handler to test stability across pH (1–13) and temperature (25–100°C) gradients.

- In situ FT-IR or Raman spectroscopy to monitor real-time degradation.

- DSC/TGA for thermal stability profiling .

Q. What methodologies are recommended for elucidating its pharmacological mechanisms in neurological disorders?

- Methodological Answer :

- Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated neuronal cells.

- In vivo models : Zebrafish larvae (behavioral assays) or murine models (e.g., forced swim test for antidepressant activity).

- ADMET prediction : Use SwissADME or ADMETlab to optimize bioavailability and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.